(2-Propylpyridin-4-yl)boronic acid
Description
Properties
IUPAC Name |
(2-propylpyridin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2/c1-2-3-8-6-7(9(11)12)4-5-10-8/h4-6,11-12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHIRHRBKAUAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)CCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithium-Halogen Exchange and Boronation
The most widely employed method for synthesizing 4-pyridinyl boronic acids involves treating 4-bromopyridine derivatives with a strong organolithium reagent (e.g., n-butyllithium) at cryogenic temperatures, followed by quenching with a borate ester. For example, pyridine-4-boronic acid (CAS: 1692-15-5) is synthesized by reacting 4-bromopyridine with n-butyllithium at -78°C in tetrahydrofuran (THF), followed by treatment with trimethyl borate and acidic workup. This two-step process achieves a 65% yield under optimized conditions.
Hypothetical Application to (2-Propylpyridin-4-yl)boronic Acid:
- Starting Material: 4-Bromo-2-propylpyridine would serve as the precursor.
- Lithiation: n-Butyllithium (2.5 M in hexanes) added dropwise at -78°C under inert atmosphere.
- Boronation: Triisopropyl borate introduced to the lithiated intermediate, followed by gradual warming to -20°C.
- Workup: Acidic hydrolysis (3N HCl) to liberate the boronic acid, with purification via recrystallization or chromatography.
Key challenges include the commercial availability of 4-bromo-2-propylpyridine and the steric hindrance imposed by the 2-propyl group, which may necessitate longer reaction times or elevated temperatures during lithiation.
Miyaura Borylation as an Alternative Route
Miyaura borylation, a palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron, offers a milder alternative to lithium-based methods. This approach is particularly advantageous for functionalized pyridines sensitive to strong bases. For instance, 2-fluoropyridine-4-boronic acid (CAS: 401815-98-3) is synthesized via Miyaura borylation of 4-bromo-2-fluoropyridine with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate, achieving a 91% yield.
Adaptation for this compound:
| Parameter | Condition |
|---|---|
| Substrate | 4-Bromo-2-propylpyridine |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene |
| Boron Source | Bis(pinacolato)diboron (1.2 equiv) |
| Base | KOAc (3.0 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 80–100°C |
| Reaction Time | 12–24 h |
This method circumvents cryogenic conditions but requires rigorous exclusion of moisture and oxygen. The electron-donating propyl group may accelerate oxidative addition of the palladium catalyst to the aryl bromide, potentially improving yields compared to electron-deficient substrates.
Directed Ortho-Metalation (DoM) Strategies
Directed ortho-metalation leverages directing groups (e.g., amides, sulfonamides) to regioselectively deprotonate pyridine derivatives, followed by trapping with borate esters. While less common for 4-pyridinyl boronates, this approach has been validated for 3-substituted pyridines. For example, N,N-diethylnicotinamide undergoes lithiation at the 4-position using LDA (lithium diisopropylamide), followed by borylation with triethyl borate.
Proposed Route for this compound:
- Directing Group Installation: Convert 2-propylpyridine to N,N-diethyl-2-propylpyridine-4-carboxamide.
- Metalation: Treat with LDA at -78°C in THF/hexanes.
- Quenching: Add trimethyl borate, then warm to room temperature.
- Hydrolysis: Acidic workup (HCl) to yield the boronic acid.
This method’s success hinges on the directing group’s ability to override the inherent electronic bias of the pyridine ring. The bulky 2-propyl substituent may hinder metalation, necessitating higher reagent stoichiometry or modified bases.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of each method for synthesizing this compound:
| Method | Yield Potential | Operational Complexity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Lithium-Halogen Exchange | Moderate (50–70%) | High (cryogenic conditions) | Low | Limited by lithiation |
| Miyaura Borylation | High (70–90%) | Moderate (air-free) | Moderate | Excellent |
| Directed Ortho-Metalation | Low (30–50%) | High (multi-step) | High | Poor |
Miyaura borylation emerges as the most viable route due to its compatibility with functionalized substrates and scalability. However, the commercial scarcity of 4-bromo-2-propylpyridine may necessitate prior synthesis via Friedländer condensation or cross-coupling.
Challenges and Optimization Opportunities
Purification Considerations
This compound’s polarity necessitates chromatographic purification (silica gel, eluting with EtOAc/hexanes) or recrystallization from ethanol/water mixtures. LC-MS monitoring is recommended to track boronate ester intermediates.
Chemical Reactions Analysis
Types of Reactions: (2-Propylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, are used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols/Ketones: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(2-Propylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2-Propylpyridin-4-yl)boronic acid exerts its effects is primarily through its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in sensing and detection applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following boronic acid derivatives share structural similarities with (2-Propylpyridin-4-yl)boronic acid, differing primarily in substituents on the pyridine ring or adjacent aromatic systems. These variations significantly impact their physicochemical properties, binding affinities, and biological activities.
*Note: pKa values marked with * are estimated based on trends from structurally related boronic acids .
Key Differences
Electronic Effects :
- The 2-propyl group in this compound provides moderate electron-donating effects compared to electron-withdrawing groups (e.g., 2-bromo ), which lower pKa and increase reactivity toward diols .
- Phenyl-pyridine hybrids (e.g., 4-(pyridin-4-yl)phenylboronic acid) exhibit extended π-conjugation, enhancing interactions with aromatic residues in enzymes like β-lactamases .
Biological Activity: Phenanthren-9-yl boronic acid demonstrates superior antiproliferative activity (sub-µM IC₅₀) compared to pyridine-based analogs, likely due to its planar aromatic system enabling intercalation or protein surface binding . Phenoxy-methyl derivatives (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) show potent HDAC inhibition, outperforming trichostatin A in fungal appressorium inhibition at lower concentrations .
Diagnostic Utility: Simple phenylboronic acid derivatives (e.g., 4-(pyridin-4-yl)phenylboronic acid) are preferred in clinical diagnostics for detecting KPC carbapenemases due to their high specificity and lower interference .
Research Findings and Mechanistic Insights
- Anticancer Potential: Boronic acids with extended aromatic systems (e.g., phenanthren-9-yl) exhibit cytotoxicity via proteasome inhibition, a mechanism shared with clinically approved drugs like bortezomib . However, pyridine-based analogs like this compound may require structural optimization to achieve comparable potency.
- Enzyme Inhibition : The selectivity of boronic acids toward proteases or HDACs depends on substituent-driven pKa modulation. For example, lower pKa values (~7.5–8.0) favor boronate anion formation at physiological pH, enhancing binding to catalytic serine or zinc ions .
- Dynamic Chemistry : Boronic acid-diol esterification kinetics vary with substituents. Propyl-pyridine derivatives may exhibit slower equilibration compared to smaller analogs (e.g., 2-methyl), impacting their utility in dynamic combinatorial libraries .
Q & A
Q. What are the standard synthetic routes and characterization methods for (2-Propylpyridin-4-yl)boronic acid?
Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated pyridine precursors and boronic acid pinacol esters. Prodrug intermediates are often synthesized first due to purification challenges with free boronic acids . Characterization employs:
- NMR spectroscopy : To confirm boronic acid presence (δ ~7–9 ppm for aromatic protons adjacent to boron).
- MALDI-MS : Derivatization with 2,5-dihydroxybenzoic acid (DHB) prevents boroxine formation, enabling accurate mass analysis .
- HPLC : Post-column derivatization with diols (e.g., mannitol) enhances detection sensitivity .
Q. How is this compound utilized in glycoprotein analysis?
Answer: Boronic acids bind reversibly to cis-diols on glycoproteins via boronate ester formation. Applications include:
- Surface plasmon resonance (SPR) : Immobilized boronic acids capture glycoproteins for affinity studies; selectivity is pH-dependent (e.g., borate buffer at pH 8.5 enhances binding) .
- Chromatography : Boron-affinity columns separate glycosylated vs. non-glycosylated proteins .
- Fluorescent sensors : Conjugation with pyrene or rhodamine enables real-time tracking of glycoprotein interactions .
Advanced Research Questions
Q. How do buffer systems and secondary interactions affect the specificity of this compound in glycoprotein studies?
Answer: Secondary interactions (e.g., hydrophobic or ionic) can reduce selectivity. Mitigation strategies include:
- Buffer optimization : High-pH borate buffers (pH 8.5–9.0) enhance diol binding while minimizing non-specific interactions .
- Surface modification : Dextran-coated substrates reduce hydrophobic interference in SPR setups .
- Competitive elution : Saccharides (e.g., sorbitol) displace bound glycoproteins without damaging the boronic acid layer .
Table 1: Impact of Buffer Conditions on Selectivity
| Buffer Type | pH | Glycoprotein Recovery (%) | Non-Specific Binding (%) |
|---|---|---|---|
| Phosphate | 7.4 | 45 | 30 |
| Borate | 8.5 | 85 | 10 |
| Tris-HCl + 0.1M NaCl | 7.4 | 50 | 25 |
Q. What kinetic considerations are critical for designing boronic acid-based glucose sensors?
Answer: Binding kinetics (kon/koff) determine response time and sensitivity:
- Stopped-flow studies : Reveal kon values follow D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity .
- Polymer matrices : Redox-active polymers (e.g., poly-nordihydroguaiaretic acid) stabilize boronic acid receptors and filter interferents (e.g., plasma proteins) .
- Real-time monitoring : DHB-modified MALDI-MS enables rapid sequencing of boronic acid-peptide libraries for sensor optimization .
Q. How can non-specific binding of this compound in cellular uptake studies be minimized?
Answer:
- Structural tuning : Introduce hydrophilic groups (e.g., carboxylates) to reduce hydrophobic interactions with cell membranes .
- Competitive inhibitors : Co-incubate with excess diols (e.g., glucose) to block off-target binding .
- Flow cytometry validation : Use fluorescently tagged boronic acids to quantify membrane vs. intracellular binding .
Methodological Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
